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molecular formula C10H8O6 B1368318 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride CAS No. 2754-41-8

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

Cat. No. B1368318
M. Wt: 224.17 g/mol
InChI Key: LJMPOXUWPWEILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642181B2

Procedure details

Subsequently, 450 g of the obtained 1,2,4,5-cyclohexanetetracarboxylic acid and 4,000 g of acetic anhydride were charged into a 5-L glass separable flask equipped with a Dimroth condenser. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. The temperature was raised to the refluxing temperature of the solvent under a nitrogen gas atmosphere to allow the solvent to reflux for 10 min. After that, the temperature was decreased to room temperature under stirring to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain primary crystals. The mother liquor after separation was concentrated under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain secondary crystals. In total of the primary and secondary crystals, 375 g of 1,2,4,5-cyclohexanetetracarboxylic dianhydride was obtained (yield of the dianhydride: 96.6%).
[Compound]
Name
dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:16]([OH:18])=[O:17])[CH2:6][CH:5]([C:7]([OH:9])=O)[CH:4]([C:10]([OH:12])=[O:11])[CH2:3][CH:2]1[C:13]([OH:15])=O.C(OC(=O)C)(=O)C>>[CH2:6]1[CH:1]2[C:16]([O:18][C:13](=[O:15])[CH:2]2[CH2:3][CH:4]2[C:10]([O:11][C:7](=[O:9])[CH:5]12)=[O:12])=[O:17]

Inputs

Step One
Name
dianhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dimroth condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to the refluxing temperature of the solvent under a nitrogen gas atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was decreased to room temperature
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by solid-liquid separation
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain primary crystals
CUSTOM
Type
CUSTOM
Details
The mother liquor after separation
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by solid-liquid separation
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain secondary crystals

Outcomes

Product
Name
Type
product
Smiles
C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 375 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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